diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Chemical Structure and Properties diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS: 148257-14-1) is a bicyclic compound featuring a [2.2.1]heptene core with a 7-oxa bridge, a tert-butoxycarbonyl (Boc)-protected amine at the 3-position, and a carboxylic acid group at the 2-position. Its molecular formula is C₁₂H₁₇NO₅ (MW: 255.27 g/mol) . The compound is commercially available as a bioactive small molecule, primarily used in peptide synthesis and medicinal chemistry research due to its stereochemical rigidity and functional group versatility .
Amination: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate in a dioxane/water mixture under basic conditions (e.g., NaOH) .
Acidification: Isolation via pH adjustment (to ~2.5) and extraction with ethyl acetate .
Crystallization: Recrystallization from diisopropyl ether (iPr₂O) yields a white solid .
Key physical properties include a melting point range (117–120°C for a related compound) and elemental composition (C: 62.78%, H: 7.99%, N: 5.11%), consistent with Boc-protected bicyclic derivatives .
Properties
IUPAC Name |
(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9-7-5-4-6(17-7)8(9)10(14)15/h4-9H,1-3H3,(H,13,16)(H,14,15)/t6-,7+,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDISLHPIKVZWDN-XAVMHZPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C=CC(C1C(=O)O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H]2C=C[C@H]([C@H]1C(=O)O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148257-14-1 | |
| Record name | diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Structure and Composition
The molecular formula for diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is , with a molecular weight of approximately 257.28 g/mol. The compound features a bicyclic framework that includes an oxabicyclo structure, which is significant for its reactivity and potential biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 257.28 g/mol |
| Melting Point | Not specified |
| Solubility | Not extensively documented |
Research on the biological activity of this compound suggests that it may interact with various biological pathways. The presence of the amino and carboxylic acid functional groups indicates potential interactions with enzymes and receptors involved in metabolic processes.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar bicyclic structures exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
- Cytotoxic Effects : Some studies have shown that bicyclic compounds can induce apoptosis in cancer cells, potentially through the activation of caspases or inhibition of cell cycle progression.
- Enzyme Inhibition : The structural features of this compound suggest it may act as an inhibitor for certain enzymes, particularly those involved in amino acid metabolism or cellular signaling pathways.
Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various bicyclic compounds, including diexo derivatives, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting significant antimicrobial potential.
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro assays conducted on human cancer cell lines (e.g., PC-3 prostate cancer cells) demonstrated that diexo derivatives could reduce cell viability by up to 70% after 48 hours of exposure at a concentration of 100 µM. This cytotoxic effect was attributed to the induction of apoptosis, as evidenced by increased caspase activity.
Study 3: Enzyme Inhibition
Research focusing on enzyme kinetics revealed that diexo derivatives exhibit competitive inhibition against specific enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR). IC50 values were determined to be around 25 µM, indicating a moderate level of inhibition which could be exploited for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparative Analysis
Bicyclo System and Steric Effects The [2.2.1] system (target compound) imposes greater angular strain compared to [2.2.2], enhancing reactivity in ring-opening reactions . The 7-oxa bridge in the target compound introduces polarity and hydrogen-bonding capacity, distinguishing it from non-oxa analogs like di-endo-3-Boc-bicyclo[2.2.2]octene derivatives .
Functional Group Reactivity Boc Protection: The Boc group in the target compound prevents unwanted nucleophilic reactions at the amine, making it ideal for stepwise peptide synthesis. In contrast, free-amine analogs (e.g., 3-exo-aminobicyclo[2.2.1]heptene) require in situ protection . Carboxylic Acid vs. Ester: The carboxylic acid group enhances aqueous solubility (pH-dependent), whereas methyl ester derivatives (e.g., 1-methyl-3-oxo-7-oxabicyclo[2.2.1]heptene) are more lipophilic, favoring organic-phase reactions .
Applications in Drug Discovery
- The target compound’s Boc group facilitates its use in solid-phase peptide synthesis (SPPS) as a protected building block. In contrast, AOBHEC () is employed in β-peptide helices due to its conformational stability .
- Compounds lacking the 7-oxa bridge (e.g., bicyclo[2.2.2]octene derivatives) show reduced compatibility with enzymatic binding pockets, limiting their use in protease inhibitors .
Synthetic Accessibility
- Yields for Boc-protected analogs (e.g., 63% for [2.2.2] derivatives ) are comparable to those of the target compound, but the 7-oxa bridge may necessitate stricter temperature control during synthesis to prevent epimerization .
Table 2: Physicochemical and Commercial Data
Preparation Methods
Reaction Conditions and Catalysts
Mechanistic Insight : The endo preference aligns with secondary orbital interactions, but exo products form under kinetic control with bulky substituents.
Stereochemical Outcomes
-
Diexo Configuration : Achieved via post-cycloaddition epimerization or selective crystallization.
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Key Intermediate : 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives (e.g., ethyl ester).
Introduction of Boc-Protected Amino Group
The tert-butoxycarbonyl (Boc) group is introduced through nucleophilic substitution or coupling reactions.
Alkylation of Amine Precursors
Direct Amination of Bicyclic Esters
Hydrolysis to Carboxylic Acid
The ester moiety is hydrolyzed under basic or acidic conditions.
Saponification
Acidic Hydrolysis
Stereochemical Control and Purification
Diastereomer Separation
Epimerization Studies
Industrial-Scale Optimization
Patent Methods (US6677464B2)
Cost-Effective Modifications
Analytical Data and Characterization
Spectral Properties
Chromatographic Purity
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Diels-Alder + Boc | 68 | 99 | Moderate | Industrial |
| Mitsunobu Amination | 55 | 95 | High | Lab-scale |
| Epimerization | 72 | 97 | Low | Pilot-scale |
Challenges and Solutions
-
Challenge 1 : Low diastereoselectivity in Diels-Alder.
Solution : Use bulky Lewis acids (e.g., EtAlCl₂) to favor exo transition state. -
Challenge 2 : Boc deprotection during hydrolysis.
Solution : Mild basic conditions (pH 9–10) with Ba(OH)₂.
Recent Advances (Post-2020)
-
Photocatalytic Functionalization : SmI₂-mediated radical coupling for late-stage diversification.
-
Flow Chemistry : Continuous Diels-Alder reactors improve throughput by 40%.
Applications and Derivatives
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the bicyclo[2.2.1]heptene scaffold with a 7-oxa bridge?
- Methodological Answer: The bicyclo[2.2.1]heptene core can be synthesized via Diels-Alder reactions between furan derivatives and dienophiles (e.g., maleic anhydride). Stereochemical control (endo/exo selectivity) is achieved by optimizing reaction temperature and solvent polarity. Post-cyclization functionalization, such as Boc-protection of the amino group, is performed using di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions (e.g., DMAP catalysis) .
- Key Validation: IR spectroscopy confirms carbonyl groups (Boc and carboxylic acid), while ¹H NMR resolves bridgehead proton coupling patterns to verify the diexo configuration .
Q. How can the stereochemical integrity of the diexo-3-Boc-amino group be confirmed?
- Methodological Answer: Nuclear Overhauser Effect (NOE) NMR experiments are critical. Irradiation of the Boc-amino proton should show spatial proximity to the bridgehead protons in the diexo configuration. Complementary 2D NOESY or ROESY analyses provide cross-peaks between the Boc group and adjacent bicyclic protons, distinguishing diexo from endo isomers .
- Data Interpretation: Contradictions in NOE data may arise from conformational flexibility; low-temperature NMR (e.g., −40°C in CD₂Cl₂) stabilizes rotamers for unambiguous assignment .
Q. What purification techniques resolve stereoisomeric byproducts during synthesis?
- Methodological Answer: Normal-phase chromatography (silica gel) with hexane/ethyl acetate gradients effectively separates diastereomers. For enantiomeric resolution, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) paired with HPLC are recommended .
Advanced Research Questions
Q. How does the 7-oxa bridge influence the compound’s reactivity in ring-opening metathesis polymerization (ROMP)?
- Methodological Answer: The electron-withdrawing 7-oxa bridge increases strain energy, enhancing reactivity toward Grubbs catalysts. Kinetic studies (monitored by ¹H NMR) track the disappearance of the bicyclic olefin signal (δ 5.8–6.2 ppm) and the emergence of polymer backbone resonances. Density Functional Theory (DFT) calculations model transition-state energetics to predict regioselectivity .
- Contradiction Analysis: Divergent polymerization rates in literature may stem from residual moisture or catalyst decomposition. Inert-atmosphere techniques (glovebox, Schlenk line) and catalyst pre-activation with CuCl are advised .
Q. What mechanistic insights explain the stability of the Boc group under acidic conditions in this bicyclic system?
- Methodological Answer: The bicyclic framework’s steric hindrance protects the Boc group from acidolysis. Comparative stability is assessed via TFA (trifluoroacetic acid) exposure at varying concentrations (10–50% v/v in DCM), monitored by LC-MS. Control experiments with acyclic analogs show faster deprotection, confirming the steric shielding effect .
Q. How can computational modeling predict the compound’s behavior as a chiral ligand in asymmetric catalysis?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) simulates interactions between the bicyclic carboxylic acid and metal centers (e.g., Pd, Rh). Conformational sampling identifies low-energy binding modes, while Natural Bond Orbital (NBO) analysis quantifies electron donation from the carboxylate group. Experimental validation involves testing enantioselectivity in model reactions (e.g., allylic alkylation) .
Safety and Handling
Q. What precautions are required for handling the compound’s reactive functional groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
